Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a 3-methyl group, a 2-carboxylate ester, and a 2,5-dimethoxybenzamido moiety. This compound is hypothesized to exhibit biological activities, such as antimicrobial or antiparasitic effects, due to structural similarities with pharmacologically active succinimide derivatives (e.g., compounds 1–4 in –10). Its design leverages functional groups common in drug discovery, including methoxy substituents (for lipophilicity) and heterocyclic motifs (for target binding) .
Properties
IUPAC Name |
ethyl 5-[(2,5-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)8-14(24-15)18-16(19)12-9-11(21-3)6-7-13(12)22-4/h6-9H,5H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLDADMNJKTWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-Dimethoxybenzamido Group: This step involves the reaction of the thiophene derivative with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or thiols can replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H15N O4S
- Molecular Weight : 289.4 g/mol
- IUPAC Name : Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate
The compound features a thiophene ring substituted with an ethyl ester and a dimethoxybenzamide moiety, which contributes to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induces apoptosis and necrosis; cell cycle arrest in G2/M phase |
| HeLa | 49.9 | Apoptosis induction via mitochondrial pathways |
| A549 | 52.9 | Interferes with cell cycle progression |
The compound has been shown to induce apoptosis in breast cancer cells through mitochondrial pathways, as evidenced by flow cytometry analyses and annexin V staining .
Neuroprotective Effects
This compound exhibits potential as an acetylcholinesterase inhibitor. This activity may have implications for treating neurodegenerative diseases such as Alzheimer's disease . The inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions.
Antiviral Activity
Preliminary studies suggest that derivatives of this compound may inhibit the replication of the Hepatitis C virus. This antiviral activity is an area of ongoing research, highlighting the compound's potential beyond oncology .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is a notable method for synthesizing thiophene derivatives, which can then be modified to introduce the benzamide functionality .
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 breast cancer cells via mitochondrial pathways. The study utilized various assays to quantify apoptotic cells and assess cytotoxicity across different cancer types.
- Neuroprotective Studies : Research has indicated that the compound's ability to inhibit acetylcholinesterase could be beneficial in developing treatments for Alzheimer's disease. In vitro assays confirmed its effectiveness at low concentrations.
- Antiviral Research : Investigations into the antiviral properties of this compound have shown promise against Hepatitis C virus replication, warranting further exploration into its mechanism of action and efficacy.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
The following analysis compares Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate with structurally related succinimide derivatives (compounds 1–4) from the 2017 study (–10), focusing on synthesis, bioactivity, and mechanistic insights.
Structural and Functional Group Analysis
Key Differences :
- Core Heterocycle: The target compound’s thiophene ring differs from the succinimide (pyrrolidine-2,5-dione) core in compounds 1–3.
- Substituents : The 2,5-dimethoxybenzamido group in the target compound introduces methoxy electron-donating groups, which may enhance membrane permeability compared to the N-phenyl/N-benzyl groups in compounds 1–4 .
Insights :
- Compounds 1–4 were synthesized via creatinine/KOH-catalyzed conjugate additions, achieving high yields (84–98%) . The target compound’s synthesis likely requires alternative methods due to its thiophene-amide linkage.
2.3.1 Antibacterial Activity
- Compound 2 showed potent activity against S. aureus (MIC 0.07 mg/mL), attributed to its succinimide core and ester/ketone groups. The target compound’s thiophene and methoxy groups may offer broader-spectrum activity if optimized .
2.3.2 Anthelmintic Activity
| Compound | Death Time (min) vs. A. galli | Standard Drug (Albendazole) |
|---|---|---|
| Target Compound | Not reported | 28.6 ± 1.2 min |
| Compound 4 (–10) | 14.2 ± 0.8 | – |
- Compound 4 outperformed albendazole, likely due to its N-benzyl group enhancing hydrophobic interactions with parasitic targets . The target compound’s amide group may similarly disrupt helminthic neuromuscular junctions.
2.3.3 Cytotoxicity
| Compound | LC50 (µg/mL) | Standard (Etoposide) |
|---|---|---|
| Target Compound | Not reported | 9.8 µg/mL |
| Compounds 1–4 | 280–765 | – |
- Compounds 1–4 exhibited low cytotoxicity (LC50 >280 µg/mL), suggesting selectivity. The target compound’s safety profile remains uncharacterized but could benefit from its ester group’s metabolic lability .
Mechanistic Insights from Docking Studies
- Target Proteins : Compounds 1–4 showed high binding affinity to S. aureus PBP2A (penicillin-binding protein) and β-lactamase NDM-1, critical for bacterial resistance .
- Key Interactions: Succinimide derivatives formed hydrogen bonds with PBP2A’s Ser403 and Lys404. The target compound’s amide and methoxy groups may similarly interact with these residues, while its thiophene could engage in π-π stacking with aromatic amino acids .
Biological Activity
Ethyl 5-(2,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features which include a thiophene ring and a dimethoxybenzamide moiety. The general molecular formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its activity.
The biological activity of this compound has been linked to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells, making it a target for anticancer therapies .
- Cytotoxicity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.4 to 5.0 nM in RPMI8402 and KB3-1 cells .
Cytotoxicity Assays
Several studies have evaluated the cytotoxic effects of this compound and its derivatives:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | RPMI8402 | TBD |
| Related Compound A | KB3-1 | 0.4 |
| Related Compound B | RPMI8402 | 5.0 |
The specific IC50 values for this compound are yet to be fully established but are expected to be comparable based on structural similarities with known active compounds .
Case Studies
Case Study 1: Antitumor Activity
In a study focusing on the antitumor properties of similar compounds, researchers found that the introduction of specific substituents on the benzamide moiety significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted that compounds with methoxy groups exhibited improved interactions with the target enzymes involved in cancer cell proliferation .
Case Study 2: Mechanistic Insights
Another investigation revealed that derivatives of this compound induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
